molecular formula C5H7NO B2533392 (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one CAS No. 154001-70-4

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B2533392
CAS No.: 154001-70-4
M. Wt: 97.117
InChI Key: KHLMVJUFZYQPEP-IMJSIDKUSA-N
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Description

(1S,5R)-3-azabicyclo[310]hexan-2-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is performed on a gram scale and provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed cyclopropanation method mentioned above is scalable and practical for industrial applications. This method’s efficiency and high yield make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of different derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary widely based on the specific reaction conditions. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield different amines or alcohols.

Scientific Research Applications

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration allows for high specificity in binding interactions and makes it a versatile scaffold for various applications in chemistry and biology.

Properties

IUPAC Name

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLMVJUFZYQPEP-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154001-70-4
Record name rac-(1R,5S)-3-azabicyclo[3.1.0]hexan-2-one
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